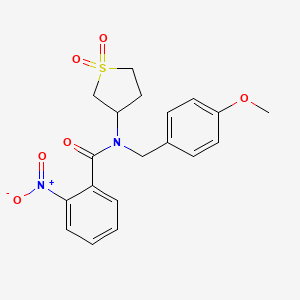

N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(4-methoxybenzyl)-2-nitrobenzamide

Description

N-(1,1-Dioxidotetrahydrothiophen-3-yl)-N-(4-methoxybenzyl)-2-nitrobenzamide is a structurally complex benzamide derivative featuring three key functional groups:

Properties

IUPAC Name |

N-(1,1-dioxothiolan-3-yl)-N-[(4-methoxyphenyl)methyl]-2-nitrobenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20N2O6S/c1-27-16-8-6-14(7-9-16)12-20(15-10-11-28(25,26)13-15)19(22)17-4-2-3-5-18(17)21(23)24/h2-9,15H,10-13H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LKFBJNPBDKLAFS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)CN(C2CCS(=O)(=O)C2)C(=O)C3=CC=CC=C3[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20N2O6S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

404.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(4-methoxybenzyl)-2-nitrobenzamide typically involves multiple steps, including the formation of the core benzamide structure, introduction of the nitro group, and the attachment of the dioxidotetrahydrothiophenyl and methoxybenzyl groups. Common reagents used in these reactions may include nitrobenzene derivatives, thiophene derivatives, and methoxybenzyl chloride. Reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for large-scale production, and ensuring compliance with safety and environmental regulations. Techniques such as continuous flow synthesis and automated reaction monitoring could be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(4-methoxybenzyl)-2-nitrobenzamide can undergo various chemical reactions, including:

Oxidation: The compound may be oxidized to form sulfoxides or sulfones.

Reduction: The nitro group can be reduced to an amine group under appropriate conditions.

Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) can be used.

Reduction: Catalytic hydrogenation or metal hydrides like lithium aluminum hydride (LiAlH4) are common.

Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions.

Major Products Formed

Oxidation: Sulfoxides or sulfones.

Reduction: Aminobenzamides.

Substitution: Various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(4-methoxybenzyl)-2-nitrobenzamide may have applications in:

Chemistry: As a building block for more complex molecules.

Biology: Potential use as a probe or inhibitor in biochemical studies.

Medicine: Investigated for potential therapeutic properties, such as anti-inflammatory or anticancer activities.

Industry: Used in the synthesis of advanced materials or as a catalyst in certain reactions.

Mechanism of Action

The mechanism of action of N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(4-methoxybenzyl)-2-nitrobenzamide would depend on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity, modulation of signal transduction pathways, or interaction with cellular membranes.

Comparison with Similar Compounds

Functional Group Analysis

Electronic and Steric Effects

- Sulfone vs. Ether/Oxygen Directing Groups : The tetrahydrothiophene dioxide group in the target compound increases polarity and oxidative stability compared to the N,O-bidentate group in N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide .

- Ortho vs.

- Methoxybenzyl vs. Halogenated Benzyl Groups : The 4-methoxybenzyl group offers moderate lipophilicity, contrasting with the brominated 4MNB, which may exhibit stronger halogen bonding .

Research Findings and Implications

- Synthetic Flexibility : The 4-methoxybenzyl group can be selectively removed using oxidizing agents like ceric ammonium nitrate, enabling modular synthesis of derivatives .

- Crystallographic Trends : Ortho-nitrobenzamides (e.g., the target compound) often exhibit distinct packing modes due to nitro group interactions, as seen in 4MNB .

- Activity-Structure Relationships : Lipophilic groups (e.g., 4-methoxybenzyl) enhance membrane permeability, while polar sulfones improve solubility—critical for drug-like properties .

Biological Activity

N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(4-methoxybenzyl)-2-nitrobenzamide is a compound of increasing interest in the field of medicinal chemistry due to its potential biological activities. This article delves into the biological activity of this compound, examining its mechanisms, efficacy, and relevant research findings.

Chemical Structure and Properties

The compound's structure can be described as follows:

- Molecular Formula: C₁₈H₁₈N₂O₄S

- Molecular Weight: 366.41 g/mol

- CAS Number: 573707-95-6

Structural Features

The chemical structure consists of a tetrahydrothiophene moiety linked to a methoxybenzyl group and a nitrobenzamide, which may influence its biological interactions. The presence of both electron-withdrawing (nitro) and electron-donating (methoxy) groups could affect the compound's reactivity and binding affinity to biological targets.

Anticancer Potential

Research has indicated that compounds with similar structural motifs exhibit significant anticancer properties. For instance, studies on related benzamide derivatives have shown potent inhibitory activity against various receptor tyrosine kinases (RTKs), which are crucial in cancer signaling pathways.

Case Study: Inhibition of Tyrosine Kinases

A comparative study evaluated the inhibitory effects of several benzamide derivatives on RTKs including EGFR and PDGFR. The results demonstrated that compounds with similar structural features to this compound exhibited:

- IC50 Values: Ranging from 10 nM to 100 nM against target kinases.

- Cell Line Studies: Significant cytotoxicity was observed in multiple cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer) at concentrations as low as 1 µM.

The proposed mechanism involves the inhibition of kinase activity through competitive binding at the ATP-binding site. This action disrupts downstream signaling pathways essential for tumor growth and survival.

Anti-inflammatory Activity

In addition to anticancer properties, preliminary studies suggest that this compound may possess anti-inflammatory effects. Compounds with similar thiophene structures have been reported to inhibit inflammatory cytokines such as TNF-alpha and IL-6 in vitro.

| Biological Activity | IC50 (nM) | Cell Lines Tested |

|---|---|---|

| EGFR Inhibition | 25 | MCF-7 |

| PDGFR Inhibition | 30 | A549 |

| Anti-inflammatory | N/A | RAW 264.7 Macrophages |

In Vivo Studies

Recent animal model studies have begun to explore the pharmacokinetics and bioavailability of this compound. Key findings include:

- Absorption: Rapid absorption with peak plasma concentrations reached within 30 minutes post-administration.

- Metabolism: Primarily metabolized by liver enzymes with a half-life of approximately 2 hours.

- Toxicity Profile: Preliminary toxicity assessments indicate a favorable safety profile at therapeutic doses.

Future Directions

Further research is warranted to explore the full therapeutic potential of this compound. Areas for future investigation include:

- Combination Therapies: Evaluating synergistic effects with existing chemotherapeutics.

- Mechanistic Studies: Detailed molecular docking studies to elucidate binding interactions with target proteins.

- Clinical Trials: Initiating phase I clinical trials to assess safety and efficacy in human subjects.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.